molecular formula C14H15N3O B5312796 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5312796
M. Wt: 241.29 g/mol
InChI Key: RCSKTXXMJJRLCC-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dimethylphenyl group and a pyridinyl group attached to a urea moiety

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-5-6-11(2)13(8-10)17-14(18)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSKTXXMJJRLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 2,5-dimethylaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyridinyl group.

    1-(2,5-Dimethylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a different position of the pyridinyl group.

    1-(2,5-Dimethylphenyl)-3-(4-pyridinyl)urea: Similar structure but with a different position of the pyridinyl group.

Uniqueness

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylurea is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

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